2-(2-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
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Overview
Description
2-(2-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a fluorophenoxy group and a thiazole ring, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The starting material, 2-fluorophenol, is reacted with an appropriate halogenated reagent to form the fluorophenoxy intermediate.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Amide Bond Formation: The final step involves coupling the fluorophenoxy intermediate with the thiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide bond or the thiazole ring, potentially yielding amines or thioethers.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The fluorophenoxy group may enhance binding affinity to certain proteins or enzymes, while the thiazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
- 2-(2-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
- 2-(2-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Uniqueness
2-(2-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity. This makes it a valuable compound for various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C13H13FN2O2S |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H13FN2O2S/c1-8-7-15-13(19-8)16-12(17)9(2)18-11-6-4-3-5-10(11)14/h3-7,9H,1-2H3,(H,15,16,17) |
InChI Key |
AQMBIKMJWXGAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(C)OC2=CC=CC=C2F |
Origin of Product |
United States |
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